molecular formula C7H4F3NO2 B1412963 5-Difluoromethoxy-2-fluoro-4-formylpyridine CAS No. 1806375-26-7

5-Difluoromethoxy-2-fluoro-4-formylpyridine

Cat. No.: B1412963
CAS No.: 1806375-26-7
M. Wt: 191.11 g/mol
InChI Key: KHTNHKNYWQKTIQ-UHFFFAOYSA-N
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Description

5-Difluoromethoxy-2-fluoro-4-formylpyridine is a fluorinated pyridine derivative with the molecular formula C7H4F3NO2. This compound is notable for its unique chemical structure, which includes both difluoromethoxy and formyl functional groups. Fluorinated pyridines are of significant interest in various fields due to their unique chemical and biological properties.

Chemical Reactions Analysis

Types of Reactions

5-Difluoromethoxy-2-fluoro-4-formylpyridine undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to replace the fluorine atoms.

Major Products

    Oxidation: 5-Difluoromethoxy-2-fluoro-4-carboxypyridine.

    Reduction: 5-Difluoromethoxy-2-fluoro-4-hydroxymethylpyridine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

5-Difluoromethoxy-2-fluoro-4-formylpyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Difluoromethoxy-2-fluoro-4-formylpyridine involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to alterations in enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridine
  • 4-Fluoropyridine
  • 2,6-Difluoropyridine
  • 3,5-Difluoropyridine

Uniqueness

5-Difluoromethoxy-2-fluoro-4-formylpyridine is unique due to the presence of both difluoromethoxy and formyl groups, which confer distinct chemical reactivity and biological activity compared to other fluorinated pyridines. Its specific substitution pattern allows for unique interactions in chemical and biological systems, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

5-(difluoromethoxy)-2-fluoropyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2/c8-6-1-4(3-12)5(2-11-6)13-7(9)10/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHTNHKNYWQKTIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1F)OC(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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